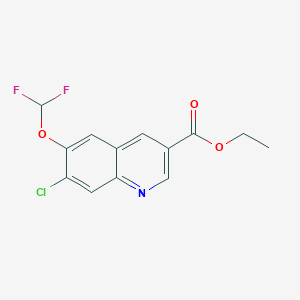

Ethyl 7-chloro-6-(difluoromethoxy)quinoline-3-carboxylate

Description

Ethyl 7-chloro-6-(difluoromethoxy)quinoline-3-carboxylate (CAS: 1443285-97-9) is a quinoline-based heterocyclic compound with a molecular formula of C₁₃H₁₀ClF₂NO₃ and a molecular weight of 301.67 g/mol . The structure features a quinoline core substituted with a chlorine atom at position 7, a difluoromethoxy group at position 6, and an ethyl ester group at position 2. This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the development of antimicrobial agents and other bioactive molecules. Its unique substitution pattern, including the electron-withdrawing difluoromethoxy group, enhances metabolic stability and modulates lipophilicity, which are critical for pharmacokinetic optimization .

Properties

Molecular Formula |

C13H10ClF2NO3 |

|---|---|

Molecular Weight |

301.67 g/mol |

IUPAC Name |

ethyl 7-chloro-6-(difluoromethoxy)quinoline-3-carboxylate |

InChI |

InChI=1S/C13H10ClF2NO3/c1-2-19-12(18)8-3-7-4-11(20-13(15)16)9(14)5-10(7)17-6-8/h3-6,13H,2H2,1H3 |

InChI Key |

FLBPJKNXYSJIHO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C(=CC2=C1)OC(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Formation

The quinoline-3-carboxylate scaffold is commonly synthesized via cyclization reactions involving substituted anilines and ethyl cyanoacetate derivatives. One effective approach uses ethyl (ethoxymethylene)cyanoacetate reacting with substituted anilines under heating conditions in solvents such as toluene, leading to intermediate quinoline derivatives. For example, 3-fluoro-4-methoxyaniline and ethyl (ethoxymethylene)cyanoacetate heated at 100–110 °C for several hours yield quinoline intermediates that can be further functionalized.

Introduction of the Difluoromethoxy Group

The difluoromethoxy substituent at the 6-position is introduced via nucleophilic aromatic substitution or by displacement of a leaving group (e.g., fluoro) on the quinoline ring with a difluoromethoxide anion. This reaction can be performed using an excess of difluoromethanol or its alkoxide in polar aprotic solvents such as N,N-dimethylformamide or dimethyl sulfoxide, often at elevated temperatures to facilitate substitution.

Chlorination at the 7-Position

Chlorination at the 7-position can be achieved by treating the quinoline intermediate with phosphorus oxychloride (POCl3) under reflux conditions. This step converts hydroxy or amino substituents into chloro groups, yielding 7-chloro derivatives. The reaction is typically conducted at around 105 °C for 45 minutes, followed by workup involving aqueous sodium carbonate extraction and purification.

Esterification to Ethyl Carboxylate

The carboxylic acid functionality at the 3-position is esterified to the ethyl ester either by direct esterification of the acid or by using ethyl cyanoacetate derivatives in the initial cyclization step. The ester group is stable under the reaction conditions used for other substitutions and chlorination.

Alternative Rhodium(II)-Catalyzed Synthesis

A notable alternative method involves Rh(II)-catalyzed synthesis of ethyl quinoline-3-carboxylates from halodiazoacetates and indole derivatives. This method provides high yields (70–90%) of ethyl quinoline-3-carboxylates with halogen substituents, including chloro groups, and can be adapted for difluoromethoxy substitution by appropriate precursor selection.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Quinoline core formation | Substituted aniline + ethyl (ethoxymethylene)cyanoacetate | Toluene | 100–110 °C, 4.5 h | ~90 | Heating followed by cooling and crystallization |

| Difluoromethoxy substitution | Difluoromethoxide anion (from difluoromethanol) | DMF, DMSO, or NMP | Elevated (not specified) | Not specified | Nucleophilic aromatic substitution displacing fluoro or other leaving groups |

| Chlorination at 7-position | Phosphorus oxychloride (POCl3) | None (neat or toluene wash) | 105 °C, 45 min | Not specified | Followed by aqueous workup and purification |

| Esterification | Via ethyl cyanoacetate in initial step or acid esterification | - | - | Stable | Ester group introduced early or via esterification |

| Rh(II)-catalyzed synthesis | Halodiazoacetate + indole + Cs2CO3 + Rh2(esp)2 catalyst | CH2Cl2 | Room temperature | 70–90 | Alternative high-yield method for ethyl quinoline-3-carboxylates with halogen substituents |

Research Findings and Notes

- The nucleophilic aromatic substitution for difluoromethoxy introduction is sensitive to solvent and temperature; polar aprotic solvents enhance the reaction rate and yield.

- Chlorination with POCl3 is a standard method for converting hydroxy or amino groups to chloro substituents on quinoline rings, providing good selectivity and yield.

- The Rh(II)-catalyzed method offers a modern, efficient route to ethyl quinoline-3-carboxylates, with the advantage of mild conditions and high yields, though adaptation for difluoromethoxy substitution requires precursor availability.

- Purification is typically achieved by flash column chromatography using gradients of ethyl acetate in hexane or silica gel chromatography with methylene chloride/methanol mixtures.

- The ethyl ester functionality confers increased stability and altered pharmacokinetics compared to the free acid, making this compound valuable in medicinal chemistry.

Chemical Reactions Analysis

Ethyl 7-chloro-6-(difluoromethoxy)quinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

Pharmaceutical Development

Ethyl 7-chloro-6-(difluoromethoxy)quinoline-3-carboxylate has shown promise in pharmaceutical development, particularly as a lead compound for:

- Antimicrobial Agents : Its unique structure may enhance antibacterial activity against resistant strains.

- Anticancer Drugs : Preliminary studies suggest potential efficacy in targeting cancer cells, warranting further investigation into its mechanism of action and therapeutic potential.

Case Study: Antimicrobial Activity

In a study examining quinoline derivatives, this compound exhibited significant antibacterial activity against several Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis was noted, highlighting its potential as an antimicrobial agent.

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis. Various synthetic routes have been developed for its preparation, allowing researchers to explore modifications that can enhance biological activity or alter pharmacokinetic properties.

| Synthetic Route | Description |

|---|---|

| Route A | Involves nucleophilic substitution at the chloro position to introduce diverse functional groups. |

| Route B | Utilizes condensation reactions with carboxylic acids to form derivatives with tailored properties. |

Research indicates that compounds similar to this compound exhibit significant biological activities. These studies focus on:

- Mechanism of Action : Understanding how the compound interacts with biological targets.

- Structure-Activity Relationship (SAR) : Identifying which structural features correlate with enhanced activity.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-6-(difluoromethoxy)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity . This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 7-chloro-6-(difluoromethoxy)quinoline-3-carboxylate with structurally related quinoline derivatives, focusing on substituents, synthetic routes, biological activities, and safety profiles.

Structural and Functional Differences

- Substituent Effects: The difluoromethoxy group in the target compound provides superior metabolic resistance compared to simple methoxy or fluoro substituents (e.g., in Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) due to reduced susceptibility to oxidative degradation . Halogen Positioning: Chlorine at position 7 is conserved across many analogs (e.g., ), enhancing DNA gyrase inhibition in antimicrobial contexts. However, the addition of a nitro group at position 8 (as in ) increases antibacterial potency but elevates toxicity risks . Ester vs. Carboxylic Acid: The ethyl ester group at position 3 improves cell permeability compared to free carboxylic acids (e.g., 7-(trifluoromethyl)quinoline-3-carboxylic acid ), though hydrolysis in vivo is required for activation .

Biological Activity

Ethyl 7-chloro-6-(difluoromethoxy)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₀ClF₂NO₃

- Molecular Weight : 301.67 g/mol

- Structural Features :

- Chloro group at the 7-position

- Difluoromethoxy group at the 6-position

- Carboxylate group at the 3-position

This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that quinoline derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

- Anticancer Properties : The compound has shown potential in targeting cancer cells, although specific mechanisms remain to be fully elucidated.

- Mechanism of Action : Interaction studies are crucial for understanding how this compound affects biological targets, such as DNA or specific enzymes involved in cell signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive bacteria | , |

| Anticancer | Induces apoptosis in cancer cell lines | , |

| Mechanism Studies | Affects DNA synthesis and repair mechanisms |

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various quinoline derivatives, this compound was tested against several bacterial strains. The results indicated significant inhibition of growth, particularly against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study: Anticancer Activity

Another study focused on the compound's anticancer properties demonstrated that it induced apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins, suggesting a pathway through which this compound could be developed into a therapeutic agent for cancer treatment.

Comparison with Similar Compounds

This compound shares structural similarities with other quinoline derivatives. Below is a comparison highlighting their unique features:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Ethyl 4-chloroquinoline-3-carboxylate | 77156-85-5 | Substituted at position 4; different activity |

| Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | 205448-66-4 | Methyl instead of ethyl; different profile |

| Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | 206257-39-8 | Bromine substituent; varied reactivity |

The unique combination of functional groups in this compound may enhance its biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 7-chloro-6-(difluoromethoxy)quinoline-3-carboxylate, and how does regioselectivity influence byproduct formation?

- Methodology : The compound is typically synthesized via Gould-Jacobs cyclization under microwave assistance using aluminum catalysts, followed by regioselective ethylation. Reaction conditions (solvent, temperature, catalyst) critically influence regioselectivity. For example, ethylation at the 1-position vs. 8-position of the quinoline core can lead to structural isomers, with byproduct ratios analyzed via HPLC or LC-MS .

- Data Contradictions : Conflicting reports on reaction yields (50–85%) highlight the need for rigorous optimization of microwave parameters and stoichiometry.

Q. How can structural characterization of this compound and its intermediates be performed to confirm regiochemistry?

- Methodology : Use a combination of:

- X-ray crystallography to resolve spatial arrangements (e.g., C–H⋯O/Cl hydrogen bonds in crystal packing) .

- <sup>1</sup>H/<sup>19</sup>F NMR to identify substituent positions (e.g., difluoromethoxy groups show distinct <sup>19</sup>F splitting patterns) .

- HRMS and IR to verify molecular weight and functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) .

Q. What preliminary biological screening models are appropriate for assessing antimicrobial activity?

- Methodology : Screen against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) via broth microdilution assays (MIC determination). Compare activity to fluoroquinolone analogs (e.g., ciprofloxacin) .

- Data Contradictions : Moderate activity (MIC >32 µg/mL) in some derivatives may reflect poor solubility; use logP calculations or ADMET profiling to guide structural modifications .

Advanced Research Questions

Q. How can regioselectivity challenges during nucleophilic substitution at the quinoline C-7 position be resolved?

- Methodology :

- Employ DFT calculations to model transition states and predict steric/electronic effects of substituents (e.g., chloro vs. difluoromethoxy groups) .

- Use protecting group strategies (e.g., tert-butyloxycarbonyl for amines) to block competing reaction sites .

Q. What strategies improve the metabolic stability and solubility of this compound for in vivo studies?

- Methodology :

- Prodrug design : Replace the ethyl ester with a pivaloyloxymethyl group to enhance bioavailability .

- Cocrystal engineering : Co-crystallize with succinic acid to improve aqueous solubility (test via phase solubility diagrams) .

- Data Contradictions : Ethyl esters show higher stability than methyl analogs in simulated gastric fluid (t½ >6h vs. 2h), but esterase-mediated hydrolysis remains a limitation .

Q. How can computational methods predict intermolecular interactions in crystal structures?

- Methodology :

- Use Hirshfeld surface analysis to quantify C–H⋯O/Cl hydrogen bonds and π–π stacking (e.g., 15% contribution from Cl⋯H interactions in related quinoline derivatives) .

- Validate with Cambridge Structural Database (CSD) comparisons to identify packing motifs .

Q. What analytical workflows resolve impurities formed during large-scale synthesis?

- Methodology :

- LC-MS/MS to detect trace decarboxylation byproducts (e.g., m/z 253.1 for de-esterified impurities) .

- Preparative TLC or DCVC (dry-column vacuum chromatography) to isolate impurities for structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.